molecular formula C12H24N2O4 B5069464 4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate

4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate

Cat. No.: B5069464
M. Wt: 260.33 g/mol
InChI Key: VNMBVPPYQYUSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes two isopropyl groups and a butyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate typically involves the reaction of isopropyl carbamate with a butyl derivative under controlled conditions. One common method is the reaction of isopropyl isocyanate with 4-hydroxybutyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Alcohols, amines

    Substitution: Substituted carbamates

Scientific Research Applications

4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. This mechanism is similar to that of other carbamate-based inhibitors used in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: A widely used insecticide with a similar carbamate structure.

    Aldicarb: Another carbamate insecticide known for its high toxicity.

    Physostigmine: A naturally occurring carbamate used in the treatment of glaucoma and myasthenia gravis.

Uniqueness

4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate is unique due to its dual isopropyl groups and butyl chain, which confer distinct chemical and physical properties. Unlike other carbamates, this compound exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in research and industry.

Properties

IUPAC Name

4-(propan-2-ylcarbamoyloxy)butyl N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-9(2)13-11(15)17-7-5-6-8-18-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBVPPYQYUSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OCCCCOC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.